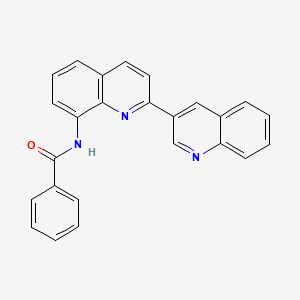![molecular formula C27H31F4N3OS B11509677 3-(4-tert-butylphenyl)-4-cyclohexyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11509677.png)
3-(4-tert-butylphenyl)-4-cyclohexyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of tert-butylphenyl, cyclohexyl, and tetrafluoroethoxyphenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.
Introduction of Substituents: The tert-butylphenyl, cyclohexyl, and tetrafluoroethoxyphenyl groups can be introduced through various substitution reactions, often involving organometallic reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-tert-Butylphenol: Known for its use in the synthesis of epoxy resins.
2-Methyl-3-(4-tert-butylphenyl)propanol: Used in various chemical applications.
1,1,3-Tris (2-methyl-4-hydroxy-5-tert-butylphenyl)butane: An antioxidant used in polymers.
Uniqueness
What sets 3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE apart is its unique combination of substituents, which may confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C27H31F4N3OS |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-cyclohexyl-5-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C27H31F4N3OS/c1-26(2,3)20-13-11-19(12-14-20)23-32-33-25(34(23)21-7-5-4-6-8-21)36-17-18-9-15-22(16-10-18)35-27(30,31)24(28)29/h9-16,21,24H,4-8,17H2,1-3H3 |
InChI Key |
PRUIOWUHAIZJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC4=CC=C(C=C4)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclohexyl-1-phenyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11509600.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11509601.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11509603.png)
![1-({3-[(3,4-Dichlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B11509613.png)
![ethyl (2Z)-{8-[(2Z)-2-(2-ethoxy-2-oxoethylidene)-5,5-dimethylpyrrolidin-3-ylidene]-3,3,6,10-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-1-ylidene}ethanoate](/img/structure/B11509619.png)
methanone](/img/structure/B11509620.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11509622.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11509628.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11509634.png)
![12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11509639.png)


![2-(4-{[(2-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11509675.png)
